molecular formula C12H11ClF3NO B2482195 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide CAS No. 2411279-49-5

2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide

Cat. No.: B2482195
CAS No.: 2411279-49-5
M. Wt: 277.67
InChI Key: NLWBHQJCRUWAIF-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide is an organic compound that features a cyclopropyl group attached to an acetamide moiety, with a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide typically involves the following steps:

    Formation of the cyclopropyl intermediate: This can be achieved through the reaction of a suitable cyclopropyl precursor with a trifluoromethyl-substituted phenyl compound under specific conditions.

    Acetamide formation: The cyclopropyl intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and reduction reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Corresponding carboxylic acids or amines.

Scientific Research Applications

2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide: can be compared with other acetamide derivatives that have different substituents on the phenyl ring or cyclopropyl group.

    Trifluoromethyl-substituted compounds: These compounds often exhibit enhanced biological activity and stability due to the presence of the trifluoromethyl group.

Uniqueness

  • The combination of a trifluoromethyl-substituted phenyl ring with a cyclopropyl group and an acetamide moiety makes this compound unique in terms of its structural and functional properties. This uniqueness can lead to distinct biological activities and potential applications in various fields.

Properties

IUPAC Name

2-chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c13-7-10(18)17-11(5-6-11)8-3-1-2-4-9(8)12(14,15)16/h1-4H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWBHQJCRUWAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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